molecular formula C12H11NO4 B11959153 2-methylbut-3-yn-2-yl 4-nitrobenzoate CAS No. 42969-18-6

2-methylbut-3-yn-2-yl 4-nitrobenzoate

Cat. No.: B11959153
CAS No.: 42969-18-6
M. Wt: 233.22 g/mol
InChI Key: RUJMFXQCSVIWGW-UHFFFAOYSA-N
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Description

2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.226 g/mol . It is a derivative of 4-nitrobenzoic acid and is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage to a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.

    Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Addition: Bromine (Br2), hydrogen bromide (HBr)

Major Products

    Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate

    Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol

    Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate

Scientific Research Applications

2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 4-nitrobenzoic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-yl acetate: Similar structure but with an acetate group instead of a nitrobenzoate group.

    (2-Methylbut-3-yn-2-yl)benzene: Lacks the nitro group and ester linkage, making it less reactive.

    {[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene: Contains an ether linkage instead of an ester linkage.

Properties

CAS No.

42969-18-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl 4-nitrobenzoate

InChI

InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3

InChI Key

RUJMFXQCSVIWGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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